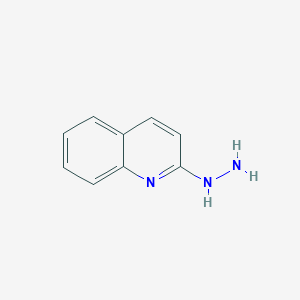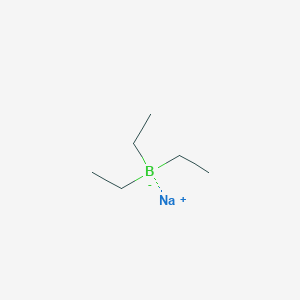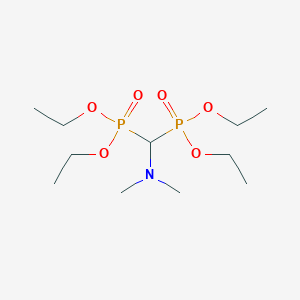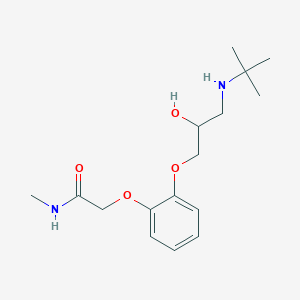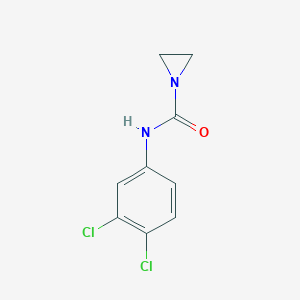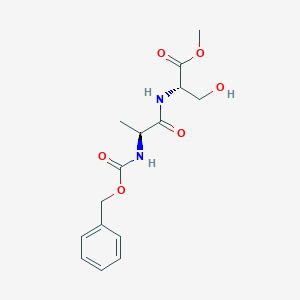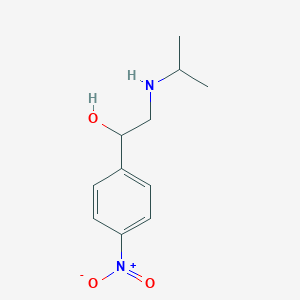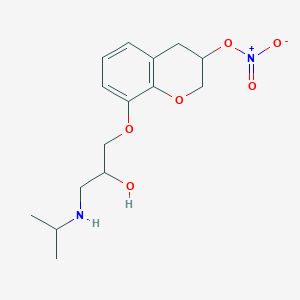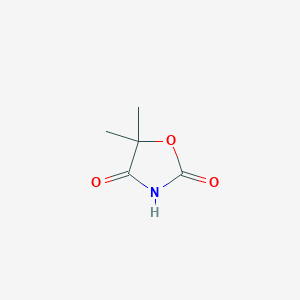
Dimethadione
Overview
Description
Dimethadione, also known as 5,5-dimethyl-2,4-oxazolidinedione, is a chemical compound primarily recognized as a metabolite of trimethadione. It is an oxazolidinedione derivative and has been studied for its anticonvulsant properties. This compound is known for its role in the treatment of absence seizures, particularly in cases where other medications have proven ineffective .
Mechanism of Action
Target of Action
Dimethadione, the primary metabolite of the anticonvulsant Trimethadione , primarily targets thalamic neurons , including thalamic relay neurons . These neurons play a crucial role in relaying sensory and motor signals to the cerebral cortex and regulating consciousness, sleep, and alertness.
Mode of Action
This compound acts by reducing T-type calcium currents in thalamic neurons . It does so via the inhibition of voltage-dependent T-type calcium channels . This action raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission . The abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures, is dampened .
Biochemical Pathways
It is known that this compound primarily decreases transmitter release from the nerve terminal . This action could potentially affect various neurotransmitter systems and signaling pathways within the central nervous system.
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . It is the primary metabolite of Trimethadione, which is demethylated by liver microsomes to form this compound . Approximately 3% of a daily dose of Trimethadione is recovered in the urine as unchanged drug. The majority of Trimethadione is excreted slowly by the kidney in the form of this compound .
Result of Action
The primary result of this compound’s action is a reduction in the frequency of seizures, particularly absence (petit mal) seizures . This is achieved through its inhibitory effects on thalamic neurons and the subsequent dampening of abnormal thalamocortical rhythmicity . In addition, in utero exposure to this compound has been associated with a high incidence of cardiac heart defects including ventricular septal defects (VSDs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the drug’s action. Studies have shown that this compound’s effects on neuromuscular transmission are more pronounced at lower pH levels . Additionally, the presence of other drugs or substances in the body can potentially interact with this compound, altering its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Dimethadione interacts with various biomolecules in the body. It is known to cause depression of neuromuscular transmission, primarily decreasing transmitter release from the nerve terminal . This interaction with the nervous system is what gives this compound its anticonvulsant properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by depressing neuromuscular transmission This can have a significant impact on cell signaling pathways and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission . These actions help to dampen the abnormal thalamocortical rhythmicity seen in absence seizures .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound persist in fetuses up to 10 days after the final dose, suggesting its deleterious effects are long term and possibly permanent .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce Ventricular Septal Defect (VSD) at a rate of 65-74% during the key window of heart development in rats . The natural incidence of cardiovascular malformations in Sprague-Dawley (SD) rats ranges only from 0.02 to 0.72% , indicating a significant increase in risk with this compound exposure.
Metabolic Pathways
It is known that this compound is the primary metabolite of Trimethadione
Preparation Methods
Dimethadione can be synthesized through the demethylation of trimethadione. The process involves the metabolic conversion of trimethadione in the human body, where it is demethylated to form this compound . Industrial production methods typically involve the chemical synthesis of trimethadione followed by its demethylation under controlled conditions to yield this compound .
Chemical Reactions Analysis
Dimethadione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethadione has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and analytical methods.
Biology: this compound is studied for its effects on biological systems, particularly its role as a metabolite of trimethadione.
Medicine: It is primarily used in the treatment of absence seizures and has been studied for its potential effects on other neurological conditions.
Industry: This compound is used in the pharmaceutical industry for the development of anticonvulsant medications .
Comparison with Similar Compounds
Dimethadione is similar to other oxazolidinedione anticonvulsants, such as trimethadione and paramethadione. it is unique in its specific metabolic pathway and its role as a primary metabolite of trimethadione. Compared to trimethadione, this compound has a longer half-life and different pharmacokinetic properties, making it a distinct compound in its class .
Similar Compounds
- Trimethadione
- Paramethadione
- Ethadione
This compound’s unique properties and its role as a metabolite of trimethadione make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFNDQBESEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020478 | |
| Record name | Dimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-53-4 | |
| Record name | Dimethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethadione [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Oxazolidinedione, 5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimethadione?
A1: While the exact mechanism of action remains unclear, this compound's anticonvulsant effects are thought to stem from its ability to decrease transmitter release from nerve terminals. [] This is in contrast to trimethadione, which primarily suppresses postjunctional sensitivity to acetylcholine. []
Q2: How does this compound affect cardiac function in utero?
A2: this compound exposure in utero has been shown to cause a range of cardiac functional deficits in rats, including bradycardia, dysrhythmia, decreased ejection fraction, and reduced cardiac output. [, ] These deficits can persist until parturition and even into adulthood, potentially leading to long-term cardiac complications. [, , ]
Q3: Does this compound induce the same type of ventricular septal defects as trimethadione?
A3: No, this compound administration results in a higher proportion of muscular ventricular septal defects compared to trimethadione, which primarily induces membranous defects. [] Muscular ventricular septal defects are considered more clinically relevant. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol. [, , , ]
Q5: What spectroscopic techniques are useful for identifying and quantifying this compound?
A5: Several techniques can be employed, including:
- Infrared Spectroscopy: this compound exhibits a characteristic carbonyl absorption band at 1770 cm-1. []
- Gas Chromatography: Coupled with various detectors like Flame Thermionic Detector (FTD), this compound can be separated and quantified from biological samples. []
- High-Performance Liquid Chromatography: Utilizing reverse-phase columns, this compound can be separated and quantified from serum. [, ]
Q6: What is the primary route of metabolism for trimethadione?
A6: Trimethadione undergoes N-demethylation to produce its active metabolite, this compound. [, , , ] This metabolic conversion is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver. [, ]
Q7: How does this compound distribute in the body?
A7: this compound demonstrates a wide distribution pattern. Studies using microdialysis in rats revealed that this compound readily crosses the blood-brain barrier and reaches the brain, albeit with a delayed peak concentration compared to liver and blood. []
Q8: How is this compound excreted?
A8: While urinary excretion is a minor route, this compound is primarily excreted through the bile. [] Studies in dogs with pancreatic fistulae revealed this compound is excreted into pancreatic juice, with concentrations influenced by plasma levels and pancreatic flow rate. [, ]
Q9: How does liver disease affect this compound levels?
A9: Liver cirrhosis significantly impairs this compound formation from trimethadione, reflected in a decreased serum this compound/trimethadione ratio. [, ] This highlights the importance of considering liver function when administering trimethadione.
Q10: What are the potential toxic effects of this compound?
A10: this compound, like many antiepileptic drugs, carries a risk of teratogenicity, particularly when administered during pregnancy. [, , ] Studies in rats have shown that in utero exposure to this compound can lead to various developmental abnormalities, including ventricular septal defects and other heart malformations. [, , , ] Additionally, this compound can disrupt skeletal development, potentially causing cleft sternum and rib malformations. []
Q11: Does this compound affect neuromuscular function?
A11: Yes, this compound has been shown to depress neuromuscular transmission, primarily by decreasing neurotransmitter release from the nerve terminal. [] This effect is amplified at lower pH levels, suggesting increased intracellular accumulation of this compound under acidic conditions. []
Q12: Are there known drug interactions with this compound?
A12: While specific drug interactions haven't been extensively studied, this compound's metabolism by cytochrome P450 enzymes, especially CYP2E1, raises the possibility of interactions with inhibitors or inducers of this enzyme family. [, ]
Q13: What animal models are used to study this compound's effects?
A13: The rat is a commonly used model for studying this compound's teratogenic effects and its impact on cardiac and skeletal development. [, , , , ] Additionally, zebrafish models have been employed to investigate this compound's antiepileptic properties. []
Q14: Can this compound dissolve pancreatic stones?
A14: In vitro studies have explored the potential of this compound to dissolve calcium carbonate, a major constituent of pancreatic stones. [] While this compound demonstrated some dissolving capacity, its efficacy was lower than citric acid. [] Factors like bicarbonate concentration and pH significantly influenced its dissolving ability. []
Q15: How can researchers ensure the quality and consistency of this compound used in their studies?
A15: Implementing robust quality control measures is crucial. Utilizing validated analytical methods like Gas Chromatography or High-Performance Liquid Chromatography, coupled with appropriate detectors, is essential for accurate identification and quantification of this compound in biological samples. [, , ] Regularly calibrating instruments and adhering to Good Laboratory Practices (GLP) guidelines are paramount for ensuring data integrity and reproducibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




